

Application Note: Stereospecific Silylation using 1,1,1-Trimethyldisilane Reagents

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Compound of Interest

Compound Name: 1,1,1-Trimethyldisilane

CAS No.: 18365-32-7

Cat. No.: B15342459

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Executive Summary

The use of unsymmetrical disilanes, characterized by the **1,1,1-trimethyldisilane** motif (), has revolutionized organosilicon synthesis. Unlike symmetrical reagents (e.g., Hexamethyldisilane), these reagents break symmetry in transition-metal-catalyzed reactions.

- Primary Utility: Stereospecific bis-silylation of alkynes and silylation of aryl halides.
- Mechanism: Oxidative addition of the Si–Si bond to low-valent metals (Pd, Pt, Ni) followed by stereocontrolled insertion.
- Key Advantage: The resulting products contain two distinct silicon environments (e.g., vs.), enabling orthogonal cross-coupling or chemoselective oxidation.

Chemical Profile & Reagent Selection

The Reagents

Two primary reagents define this class. Selection depends on the desired downstream chemistry.

Reagent Name	Structure	CAS No.	State	Key Application
1,1,1-Trimethyldisilane		14896-31-2	Volatile Liq.[1][2] / Gas	CVD, Radical silylation, Atom-economic installation of
1,1,1,3,3-Pentamethyldisilane		812-15-7	Liquid (bp 123°C)	Stereospecific Bis-silylation, C-H Silylation. Preferred for drug development due to stability.

Handling & Safety (Self-Validating Protocol)

- **Pyrophoricity:**

is potentially pyrophoric and generates

on contact with moisture.

is stable but flammable.
- **Storage:** Store under Argon/Nitrogen at 2–8°C.
- **Validation:** Before use, check the Si-H stretch via IR (~2100 cm⁻¹) or ¹H NMR (Si-H signal at ~3.8-4.0 ppm) to ensure no hydrolysis to siloxanes has occurred.

Core Application: Stereoselective Bis-silylation of Alkynes

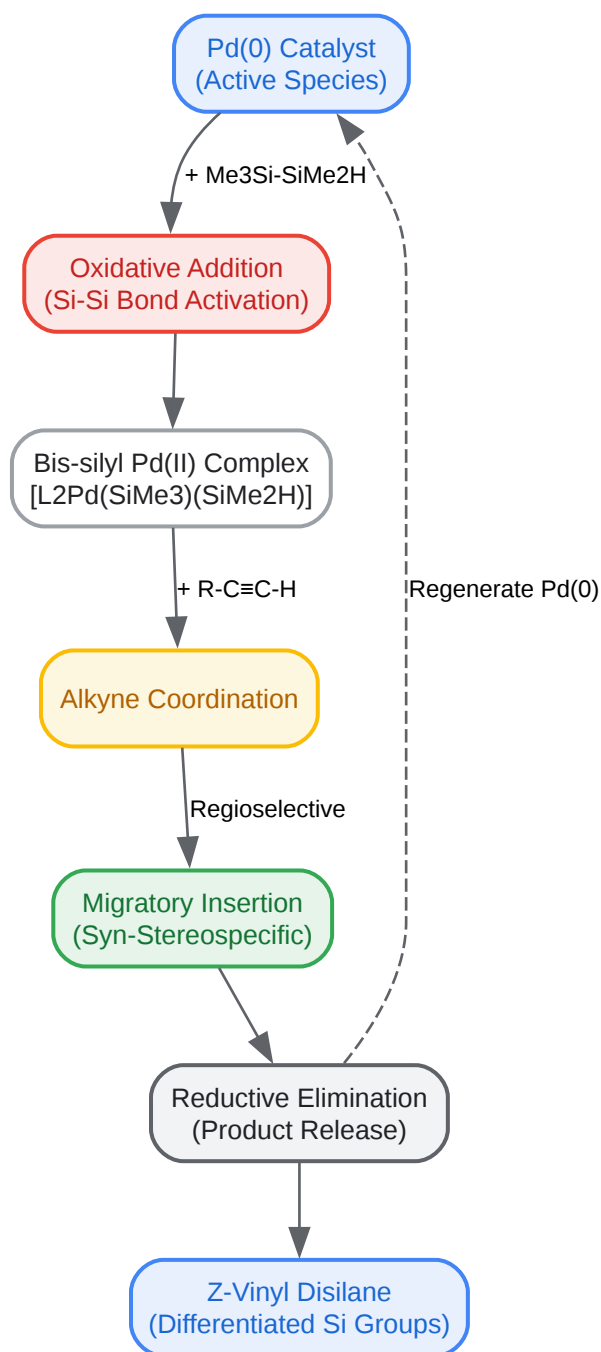
This protocol describes the syn-stereospecific addition of 1,1,1,3,3-pentamethyldisilane across a terminal alkyne. This reaction installs a robust trimethylsilyl (

) group and a reactive dimethylsilyl (

) hydride group, typically with high regiocontrol.

Mechanistic Pathway

The reaction proceeds via a Palladium(0)-catalyzed cycle. The key to stereospecificity is the concerted insertion of the alkyne into the Pd–Si bond, preventing isomerization.



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Figure 1: Catalytic cycle for the stereospecific bis-silylation of alkynes using unsymmetrical disilanes.

Experimental Protocol

Target: Synthesis of (Z)-1-(dimethylsilyl)-2-(trimethylsilyl)-1-phenylethene from phenylacetylene.

Reagents:

- Phenylacetylene (1.0 equiv, 1.0 mmol)
- 1,1,1,3,3-Pentamethyldisilane (1.2 equiv, 1.2 mmol)

• Catalyst:

(2 mol%) + t-Octyl Isocyanide (8 mol%) [Note: Isocyanide ligands often promote bis-silylation over hydrosilylation]

- Solvent: Toluene (anhydrous), 0.5 M concentration.

Step-by-Step Procedure:

- Preparation (Glovebox/Schlenk Line): Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

• Catalyst Loading: Add

(4.5 mg, 0.02 mmol) and t-Octyl Isocyanide (11.1 mg, 0.08 mmol) to the tube.

- Solvent Addition: Add anhydrous Toluene (2.0 mL). Stir at room temperature for 5 minutes until the solution turns a clear orange/yellow (complex formation).
- Substrate Addition: Add Phenylacetylene (102 mg, 1.0 mmol) via syringe.
- Reagent Addition: Dropwise add 1,1,1,3,3-Pentamethyldisilane (159 mg, 1.2 mmol). Caution: Exothermic.
- Reaction: Seal the tube and heat to 110°C for 4–6 hours.
 - In-Process Control (IPC): Monitor by GC-MS or TLC. Look for the disappearance of the alkyne. The product usually has a higher R_f than the starting material.

- Work-up: Cool to room temperature. Filter the mixture through a short pad of silica gel (eluting with hexanes) to remove Palladium residues.
- Purification: Concentrate the filtrate under reduced pressure. Purify via Kugelrohr distillation or flash chromatography (Hexanes/EtOAc 99:1).

Expected Outcome:

- Yield: >85%
- Stereochemistry: >98:2 Z-isomer (Syn-addition).
- Regiochemistry: The

group typically adds to the terminal carbon, and the

adds to the internal carbon (steric/electronic control), though this can be ligand-dependent. Verify via NOE NMR experiments.

Advanced Application: Orthogonal Functionalization

The power of using **1,1,1-trimethyldisilane** motifs lies in the product's reactivity. The resulting vinyl disilane contains two different silicon groups.

Functionalization	Target Group	Reagents	Outcome
Hiyama Coupling	(Activated)	, , Aryl Iodide	Selective coupling at the Si-H site; remains intact.
Tamao Oxidation	(via)	, ,	Conversion of C-Si to C-OH (Ketone/Aldehyde formation).
Protodesilylation		or	Selective removal of TMS group.

Protocol: Selective Hiyama Coupling

- Take the bis-silylated product from Section 3.2 (1.0 equiv).
- Dissolve in THF. Add Aryl Iodide (1.1 equiv) and (5 mol%).
- Add TBAF (1.0 M in THF, 1.5 equiv) slowly at 0°C.
 - Note: The fluoride activates the hydrosilyl group () preferentially over the trimethylsilyl group () due to the steric accessibility and the hydride's reactivity.
- Stir at 60°C for 12 hours.
- Result: A trisubstituted alkene retaining the group for further elaboration.

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Yield	Catalyst poisoning or moisture.	Ensure strict anhydrous conditions. Disilanes are sensitive to moisture (hydrolysis to siloxanes).
Poor Stereocontrol	Isomerization of vinyl Pd intermediate.	Lower reaction temperature; switch to bulky phosphine ligands (e.g.,) or isocyanides.
Si-Si Bond Scrambling	Metal-catalyzed metathesis.	Avoid Nickel catalysts if scrambling is observed; Pd and Pt are generally more selective for insertion.
No Reaction	Oxidative addition failure.	Use electron-rich ligands to facilitate Si-Si bond activation. Ensure the disilane quality (check for Si-H peak).

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(Note: While specific literature on the parent "**1,1,1-Trimethyldisilane**" ($\text{Si}_2\text{H}_3\text{Me}_3$) focuses on physical chemistry and CVD, the synthetic protocols above utilize the established chemistry of its alkylated analogues, which are the industry standard for stereospecific applications.)

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